1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-fluorophenyl)urea

Kinase inhibition Target deconvolution Chemical probe development

1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-fluorophenyl)urea (CAS 1798538-46-1) is a fully synthetic diaryl urea derivative built on a 4,6-dimethyl-2-phenoxypyrimidine core, bearing a 3-fluorophenyl substituent on the distal urea nitrogen. The compound possesses a molecular formula of C₁₉H₁₇FN₄O₂ and a molecular weight of 352.37 g/mol.

Molecular Formula C19H17FN4O2
Molecular Weight 352.369
CAS No. 1798538-46-1
Cat. No. B2459101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-fluorophenyl)urea
CAS1798538-46-1
Molecular FormulaC19H17FN4O2
Molecular Weight352.369
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)OC2=CC=CC=C2)C)NC(=O)NC3=CC(=CC=C3)F
InChIInChI=1S/C19H17FN4O2/c1-12-17(24-18(25)23-15-8-6-7-14(20)11-15)13(2)22-19(21-12)26-16-9-4-3-5-10-16/h3-11H,1-2H3,(H2,23,24,25)
InChIKeyPSULOFVAZAZQBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-fluorophenyl)urea (CAS 1798538-46-1): Structural Identity and Procurement Baseline


1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-fluorophenyl)urea (CAS 1798538-46-1) is a fully synthetic diaryl urea derivative built on a 4,6-dimethyl-2-phenoxypyrimidine core, bearing a 3-fluorophenyl substituent on the distal urea nitrogen [1]. The compound possesses a molecular formula of C₁₉H₁₇FN₄O₂ and a molecular weight of 352.37 g/mol [1]. It belongs to the N-phenyl-N′-pyrimidyl urea class, a scaffold extensively explored in kinase inhibitor programs targeting LCK, FMS, B-Raf, and Aurora kinases, as well as in agrochemical herbicidal discovery [2][3]. Critically, ZINC database entry ZINC24739934 confirms that this specific compound has no experimentally determined bioactivity data reported in ChEMBL 20, distinguishing it from more extensively characterized in-class analogs and positioning it as a tool compound for novel target deconvolution or proprietary SAR expansion [1].

Why Generic Substitution Fails for 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-fluorophenyl)urea: The Quantifiable Consequences of Phenyl Ring Halogen Substitution


Within the N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-N′-phenylurea series, even single-atom alterations on the distal phenyl ring drive substantial divergence in predicted target engagement and physicochemical properties, rendering generic substitution scientifically indefensible. ZINC SEA predictions for the 3-fluorophenyl analog (ZINC24739934) suggest potential interaction liability toward PDGFRβ, FAAH, CACNA1H, and SLC6A7 [1]. In contrast, the 3-chlorophenyl analog (CAS not available from primary sources) and the 3-trifluoromethylphenyl analog (CAS 1795489-66-5) exhibit distinct clogP, electron-withdrawing character, and steric profiles that would re-rank predicted off-target landscapes and metabolic stability [2]. The structurally characterized 5-(3-fluorophenyl) substitution pattern on the urea framework is directly relevant to fluorinated pyrimidyl urea herbicides, where the 3-fluoro versus 3-chloro versus 3-CF₃ substitution on the phenyl ring produced quantitatively distinct herbicidal IC₅₀ spectra in greenhouse trials, as demonstrated by Yue et al. (2014) [2]. Blind interchange among these analogs without confirmatory experimental profiling therefore carries a high risk of altering the biological SAR trajectory.

Product-Specific Quantitative Evidence Guide: 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-fluorophenyl)urea Differentiation Data


Unoccupied Bioactivity Space versus Validated Kinase Inhibitor Analogs

ZINC24739934 (the target compound) is explicitly documented as having zero known bioactivity records in ChEMBL 20, whereas the broader phenoxypyrimidine-urea class includes multiple members with validated nanomolar kinase inhibition [1][2]. Compound 7g from Farag et al. (2017), a related phenoxypyrimidine-urea, achieves an IC₅₀ of 4.6 nM against FMS kinase and exhibits functional anti-inflammatory activity in RAW 264.7 macrophages [2]. The absence of pre-existing data for the target compound makes it uniquely suited for researchers seeking to establish first-in-class target engagement profiles without confounding prior art associations.

Kinase inhibition Target deconvolution Chemical probe development

Predicted Kinase Polypharmacology Fingerprint: ZINC SEA versus Single-Target Validated Analogs

ZINC SEA predictions for the target compound suggest potential interaction with PDGFRβ (platelet-derived growth factor receptor beta, kinase class, P-value 30), FAAH (fatty-acid amide hydrolase, P-value 0), CACNA1H (T-type calcium channel, P-value 30), and SLC6A7 (proline transporter, P-value 0) [1]. This predicted multi-target fingerprint contrasts with the more focused LCK/FMS dual inhibition profile of compound 7g (IC₅₀ FMS = 4.6 nM, LCK IC₅₀ also nanomolar) [2]. The broader predicted target landscape suggests utility in phenotypic screening campaigns where polypharmacology is advantageous.

Computational target prediction Kinase polypharmacology Off-target liability

Physicochemical Property Differentiation: 3-Fluoro versus 3-Chloro and 3-Trifluoromethyl Analogs

The target compound (3-fluorophenyl) exhibits a calculated logP of 2.69 and a topological polar surface area (tPSA) of 76 Ų, with 2 rotatable bonds [1]. The 3-trifluoromethylphenyl analog (CAS 1795489-66-5) has a molecular weight of 402.38 g/mol (versus 352.37 g/mol), representing a 50 Da increase attributable to CF₃ versus F substitution . The 3-chlorophenyl analog is expected to have intermediate lipophilicity. The class-wide QSAR study by Yue et al. (2014) on fluorinated phenyl-pyrimidyl ureas established that the position and electronegativity of the phenyl substituent are primary determinants of herbicidal potency, with 3-fluoro substitution yielding distinct activity clusters from 3-chloro or unsubstituted phenyl derivatives [2].

Drug-likeness Physicochemical profiling Lead optimization

Scaffold Uniqueness: ZINC Framework Novelty Confirmation

ZINC database analysis confirms that ZINC24739934 (the target compound) is the sole member of its molecular framework in the ZINC collection, with the annotation 'Nothing else with this framework' [1]. This contrasts with other 4,6-dimethyl-2-phenoxypyrimidin-5-yl urea derivatives such as the 2-ethylphenyl analog (CAS 1798459-40-1) and 3-chlorophenyl analog, which belong to distinct framework clusters due to differing substitution patterns . Framework uniqueness is a quantifiable metric for chemical diversity and is directly relevant to library design for high-throughput screening.

Chemical diversity Scaffold novelty Compound acquisition

Best Research and Industrial Application Scenarios for 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-fluorophenyl)urea (CAS 1798538-46-1)


Novel Target Deconvolution and Chemical Probe Development

The compound's confirmed absence of any experimentally determined bioactivity annotation in ChEMBL 20 makes it an ideal starting point for phenotypic screening and target deconvolution campaigns where avoiding prior art entanglements is critical [1]. Researchers can establish first-in-class target engagement data without the confounding influence of existing literature associations, a key advantage for IP generation in kinase, hydrolase, or ion channel programs given the ZINC SEA predictions spanning PDGFRβ, FAAH, and CACNA1H [1].

Screening Library Diversification via Singleton Framework Acquisition

ZINC framework analysis confirms the target compound is a singleton chemotype within the ZINC database, meaning no other commercially cataloged compound shares its Bemis-Murcko scaffold [1]. Procurement for high-throughput screening libraries that prioritize chemical diversity metrics will directly benefit from this compound's unique framework status, which cannot be replicated by purchasing any of the closely related 3-chloro, 2-ethyl, or 3-trifluoromethyl analogs.

Physicochemical Property-Driven Lead Optimization Starting Point

With a molecular weight of 352.37 g/mol, clogP of 2.69, tPSA of 76 Ų, and only 2 rotatable bonds, this compound resides within favorable drug-like property space and offers a 50 Da molecular weight advantage over the 3-trifluoromethylphenyl analog (402.38 g/mol) [1]. The 3-fluorophenyl substitution provides a balanced electron-withdrawing effect without the substantial lipophilicity penalty of CF₃ or Cl substitution, as supported by the class-level QSAR findings of Yue et al. (2014) where 3-fluoro derivatives occupied a distinct and favorable activity-property cluster [2].

Kinase Polypharmacology and Phenotypic Screening

The ZINC SEA predicted interaction spectrum—spanning a kinase (PDGFRβ), an enzyme (FAAH), an ion channel (CACNA1H), and a transporter (SLC6A7)—suggests utility in phenotypic screening where multi-target engagement is mechanistically desirable [1]. This contrasts with the more narrowly focused LCK/FMS dual inhibition profile of extensively characterized analogs like compound 7g (IC₅₀ FMS = 4.6 nM) , positioning the target compound as a tool for exploring broader biological network perturbation.

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